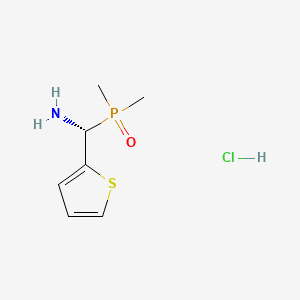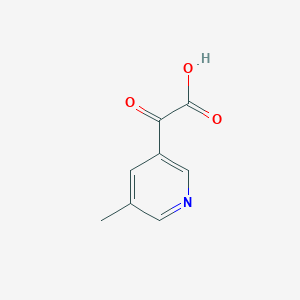
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 5-position and an oxoacetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo metalation with organolithium or organomagnesium reagents, followed by reaction with boronic acids or esters .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .
類似化合物との比較
Similar Compounds
2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid: A reduced form of the compound with a hydroxyl group instead of an oxo group.
5-Methylpyridine-3-carboxylic acid: Lacks the oxoacetic acid moiety but retains the methyl-substituted pyridine ring.
2-(5-Methylpyridin-3-yl)-2-oxoacetamide: An amide derivative with similar structural features.
Uniqueness
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid is unique due to its combination of a pyridine ring and an oxoacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
2-(5-methylpyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-6(4-9-3-5)7(10)8(11)12/h2-4H,1H3,(H,11,12) |
InChIキー |
OUJYFCAPBPAVNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


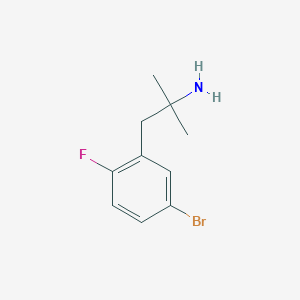
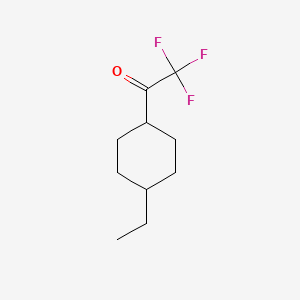
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)

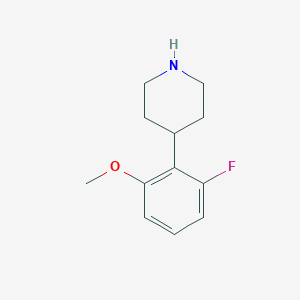
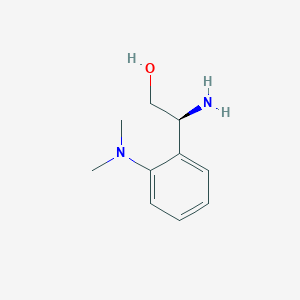

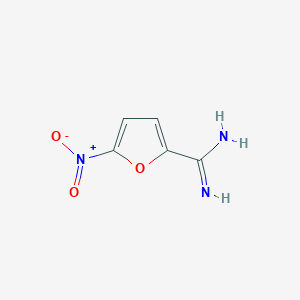
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
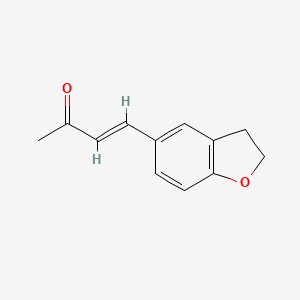
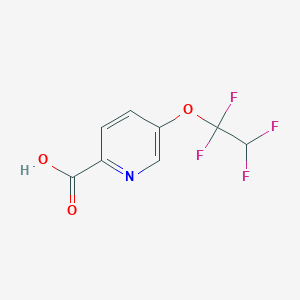
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
